molecular formula C10H16N4O2 B11815919 N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide

Cat. No.: B11815919
M. Wt: 224.26 g/mol
InChI Key: MLRBXLGBIFTEIL-UHFFFAOYSA-N
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Description

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide is a compound that features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at elevated temperatures . The reaction conditions often require a high temperature of around 180°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups, leading to a diverse array of products.

Mechanism of Action

The mechanism of action of N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound’s oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide include other oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring with an oxadiazole moiety and an acetamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide

InChI

InChI=1S/C10H16N4O2/c1-7(15)13-10(3-5-11-6-4-10)9-12-8(2)16-14-9/h11H,3-6H2,1-2H3,(H,13,15)

InChI Key

MLRBXLGBIFTEIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2(CCNCC2)NC(=O)C

Origin of Product

United States

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